molecular formula C11H8ClN3S B2828391 2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile CAS No. 866155-96-6

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile

Cat. No.: B2828391
CAS No.: 866155-96-6
M. Wt: 249.72
InChI Key: OCPNERFBUSGKFO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile is a heterocyclic compound that contains a thiazole ring substituted with a benzylamino group, a chloro group, and a carbonitrile group

Safety and Hazards

Benzylamine is classified as a flammable liquid and can cause severe skin burns and eye damage . It is also harmful if swallowed . The safety and hazards of “2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile” would need to be assessed based on its specific structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with ammonium thiocyanate. The reaction conditions often include refluxing in ethanol to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization and condensation: The thiazole ring can participate in further cyclization or condensation reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile is unique due to its combination of substituents, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(benzylamino)-4-chloro-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c12-10-9(6-13)16-11(15-10)14-7-8-4-2-1-3-5-8/h1-5H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPNERFBUSGKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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